5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one
Overview
Description
5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one is a chemical compound with the molecular formula C10H10N2OS and a molecular weight of 206.27 . It is a solid substance stored in dry conditions at 2-8°C .
Synthesis Analysis
The synthesis of 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one and similar derivatives is often based on isothiocyanates . For example, 3-substituted 5-methylidene-2-thiohydantoins were synthesized by a one-pot reaction of aryl isothiocyanates with 3-(4-morpholinyl)alanine in an alkaline medium, followed by treatment of the reaction mixture with fuming hydrochloric acid .Molecular Structure Analysis
The InChI code for 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one is 1S/C10H10N2OS/c1-7-9(13)12(10(14)11-7)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.Physical And Chemical Properties Analysis
5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one is a solid substance . It has a molecular weight of 206.26 and a calculated log Po/w (iLOGP) of 2.04, indicating its lipophilicity . Its water solubility is calculated to be 0.747 mg/ml .Scientific Research Applications
Anticancer Activities
5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one derivatives demonstrate significant potential in anticancer research. Vanitha et al. (2021) synthesized derivatives of this compound and conducted molecular docking studies. These derivatives were identified for their potential binding interactions with the Estrogen Receptor and evaluated for ADME properties, suggesting their utility in developing anticancer drugs (Vanitha et al., 2021). Similarly, Khodair et al. (2021) synthesized novel 3-substituted (E)-5-(arylidene)-1-methyl-2-thioxoimidazolidin-4-ones with potent cytotoxic activities against various cancer cell lines, including breast, liver, and lung cancers (Khodair et al., 2021).
Electrochemical Applications
The electrochemical properties of 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one and its complexes have been studied by Beloglazkina et al. (2007). They synthesized complexes with transition metals and investigated their electrochemical behavior using techniques like cyclic voltammetry, suggesting applications in materials science and electrochemistry (Beloglazkina et al., 2007).
Antibacterial and Antifungal Activities
The derivatives of 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one also show promise in antimicrobial research. Ammar et al. (2016) synthesized new imidazolidineiminothione derivatives and evaluated their antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Ammar et al., 2016).
Computational Chemistry Applications
Computational studies, such as those conducted by Hadadi and Karimi (2015), provide insights into the charge transfer molecular complexes of 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one derivatives. Their research contributes to understanding the electronic interactions and stability of molecular complexes, which is crucial in the field of theoretical and computational chemistry (Hadadi & Karimi, 2015).
Safety And Hazards
properties
IUPAC Name |
5-methyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-7-9(13)12(10(14)11-7)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPFPXALZVOKRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80962990 | |
Record name | 5-Methyl-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80962990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one | |
CAS RN |
4333-19-1 | |
Record name | 5-Methyl-3-phenyl-2-thioxo-4-imidazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4333-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydantoin, 5-methyl-3-phenyl-2-thio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004333191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80962990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-3-phenyl-2-thioxoimidazolidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.158 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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